Tolafentrine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

トララフエンチンは、ホスホジエステラーゼ3とホスホジエステラーゼ4の両方を選択的に阻害することで知られる低分子医薬品です。この化合物は、肺動脈性高血圧症やその他の呼吸器疾患の治療における潜在的な治療効果について研究されてきました。 トララフエンチンは、さまざまな細胞プロセスにおいて重要な役割を果たすcAMP/PKA依存性経路を調節することによって作用します .

科学的研究の応用

Chemistry: Used as a model compound to study phosphodiesterase inhibition and its effects on cellular signaling pathways.

Biology: Investigated for its role in modulating endothelial cell function and reducing apoptosis.

Medicine: Explored as a potential therapeutic agent for treating pulmonary arterial hypertension and other respiratory diseases.

Industry: Utilized in the development of new pharmacological agents targeting phosphodiesterase enzymes .

作用機序

トララフエンチンは、ホスホジエステラーゼ3とホスホジエステラーゼ4を阻害することによりその効果を発揮し、細胞内の環状アデノシン一リン酸(cAMP)レベルの上昇につながります。 cAMPのこの上昇はタンパク質キナーゼA(PKA)を活性化し、これは次にさまざまな下流シグナル伝達経路を調節します。 この化合物は、アポトーシスの抑制と内皮機能の改善に役割を果たすジメチルアルギニンジメチルアミノヒドロラーゼ2の発現を誘導します .

類似の化合物:

- ザルダベリン

- ベンザフエンチン

- プマフエンチン

- エンシフエンチン

比較: トララフエンチンは、ホスホジエステラーゼ3とホスホジエステラーゼ4の両方を選択的に阻害するという独自の特性を持っており、これは他の類似の化合物とは異なります。 ザルダベリンやベンザフエンチンなどの化合物は、ホスホジエステラーゼ酵素も阻害しますが、トララフエンチンの特定の選択性と作用機序は、明確な治療上の利点を提供します。 エンシフエンチンは、別の二重選択的阻害剤であり、現在臨床開発中で、このクラスの化合物に対する継続的な関心を示しています .

生化学分析

Biochemical Properties

Tolafentrine interacts with enzymes such as phosphodiesterase 3 and 4 (PDE3/4), inhibiting their activity . This interaction plays a crucial role in biochemical reactions, particularly those involving cyclic adenosine monophosphate (cAMP), a molecule that PDE3/4 enzymes typically break down. By inhibiting these enzymes, this compound increases the concentration of cAMP, which can have various downstream effects .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to decrease asymmetrical dimethylarginine-induced apoptosis in endothelial cells via a cAMP/PKA-dependent pathway . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PDE3/4 enzymes . By inhibiting these enzymes, this compound prevents the breakdown of cAMP, leading to an increase in cAMP concentration . This increase can then lead to various downstream effects, including the activation of PKA, which has been shown to induce dimethylarginine dimethylaminohydrolase 2 (DDAH2) and decrease asymmetrical dimethylarginine-induced apoptosis in endothelial cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have both acute and chronic effects . For instance, in a unilateral diacetamide-induced rat pulmonary hypertension model, this compound was found to have significant acute effects, as well as chronic effects when administered long-term . These effects included alleviation of hemodynamic and gas exchange abnormalities, reduction of right ventricular hypertrophy, and normalization of pulmonary vascular remodeling changes .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with varying effects observed at different dosages

Metabolic Pathways

By inhibiting PDE3/4 enzymes, this compound prevents the breakdown of cAMP, thereby influencing the metabolic flux of this molecule .

Transport and Distribution

The specific mechanisms of this compound’s transport and distribution within cells and tissues are not explicitly detailed in the literature. Given its role as a PDE3/4 inhibitor, it is likely that it interacts with these enzymes at their respective locations within the cell .

Subcellular Localization

As a PDE3/4 inhibitor, it is likely to be found wherever these enzymes are located within the cell

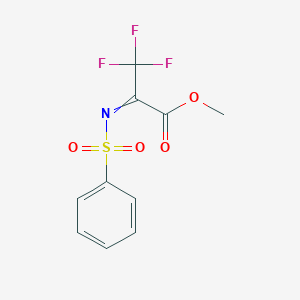

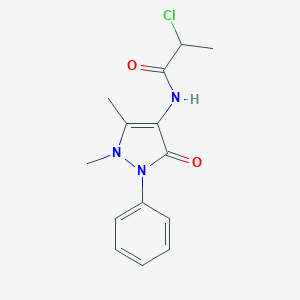

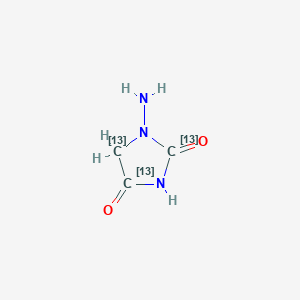

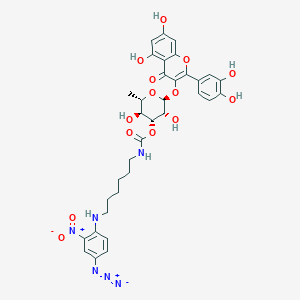

準備方法

合成経路と反応条件: トララフエンチンの合成には、鍵となる中間体の調製から始まる複数のステップが含まれます。このプロセスは、通常、一連の縮合反応と環化反応を通じてコア構造を形成することを含みます。 特定の試薬と触媒が使用され、所望の化学変換が達成され、収率と純度が高まります .

工業的生産方法: 産業用では、トララフエンチンの生産は、一貫性と効率性を確保するために最適化された反応条件を使用して規模が拡大されます。このプロセスには、大規模な反応器の使用、精密な温度制御、反応パラメーターの継続的な監視が含まれます。 結晶化やクロマトグラフィーなどの精製ステップが使用され、高純度の最終生成物が得られます .

化学反応の分析

反応の種類: トララフエンチンは、次を含むさまざまな化学反応を起こします。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用して、通常、酸素原子を除去するか、水素原子を付加します。

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります .

4. 科学研究アプリケーション

化学: ホスホジエステラーゼ阻害とその細胞シグナル伝達経路への影響を研究するためのモデル化合物として使用されます。

生物学: 内皮細胞機能の調節とアポトーシスの抑制における役割について調査されています。

医学: 肺動脈性高血圧症やその他の呼吸器疾患の治療のための潜在的な治療薬として探索されています。

類似化合物との比較

- Zardaverine

- Benzafentrine

- Pumafentrine

- Ensifentrine

Comparison: Tolafentrine is unique in its dual-selective inhibition of phosphodiesterase 3 and phosphodiesterase 4, which distinguishes it from other similar compounds. While compounds like zardaverine and benzafentrine also inhibit phosphodiesterase enzymes, this compound’s specific selectivity and mechanism of action provide distinct therapeutic advantages. Ensifentrine, another dual-selective inhibitor, is currently under clinical development, highlighting the ongoing interest in this class of compounds .

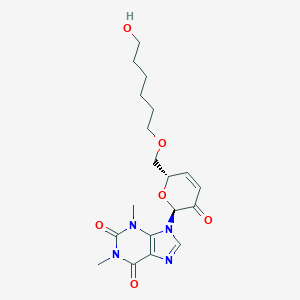

特性

CAS番号 |

139308-65-9 |

|---|---|

分子式 |

C28H31N3O4S |

分子量 |

505.6 g/mol |

IUPAC名 |

N-[4-[(4aR,10bS)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C28H31N3O4S/c1-18-5-11-21(12-6-18)36(32,33)30-20-9-7-19(8-10-20)28-23-16-27(35-4)26(34-3)15-22(23)24-17-31(2)14-13-25(24)29-28/h5-12,15-16,24-25,30H,13-14,17H2,1-4H3/t24-,25-/m1/s1 |

InChIキー |

FVZJIAUYFDQQKJ-JWQCQUIFSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4CCN(CC4C5=CC(=C(C=C53)OC)OC)C |

異性体SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=N[C@@H]4CCN(C[C@@H]4C5=CC(=C(C=C53)OC)OC)C |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4CCN(CC4C5=CC(=C(C=C53)OC)OC)C |

同義語 |

rel-(-)-N-[4-[(4aR,10bS)-1,2,3,4,4a,10b-Hexahydro-8,9-dimethoxy-2-methylbenzo[c][1,6]naphthyridin-6-yl]phenyl]-4-methylbenzenesulfonamide; |

製品の起源 |

United States |

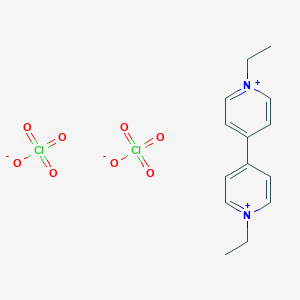

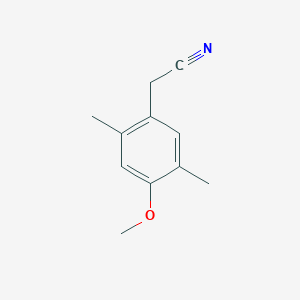

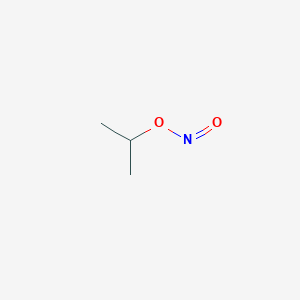

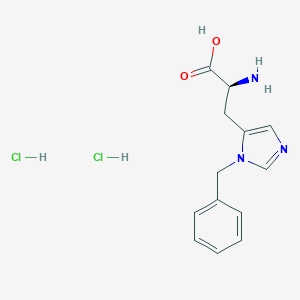

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B26825.png)